N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
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Overview
Description
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a complex organic compound that features a pyrrolidine ring, a cyanopyridine moiety, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves multi-step organic synthesis. One common approach is the functionalization of preformed pyrrolidine rings. This can include the formation of pyrrolidine-2-carbaldehyde followed by various functional group transformations . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: The cyanopyridine moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanopyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-ones from oxidation and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyanopyridine moiety may also play a role in binding to specific sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Cyanopyridine derivatives: Compounds like N-(2-chloro-6-cyanopyridin-3-yl)pivalamide have similar structural features and applications.
Uniqueness
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)12-5-6-16(9-12)11-4-3-10(7-13)14-8-11/h3-4,8,12H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMJIBNXVWWUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=CN=C(C=C2)C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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